molecular formula C23H18BrFN4OS B2918587 N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 391899-68-6

N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2918587
CAS No.: 391899-68-6
M. Wt: 497.39
InChI Key: UGZCIJCCYSKIDC-UHFFFAOYSA-N
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Description

N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H18BrFN4OS and its molecular weight is 497.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN4OS/c24-18-11-9-16(10-12-18)15-31-23-28-27-21(29(23)20-7-2-1-3-8-20)14-26-22(30)17-5-4-6-19(25)13-17/h1-13H,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZCIJCCYSKIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antifungal and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H17BrN4OSC_{21}H_{17}BrN_{4}OS

with a molecular weight of 485.4 g/mol. Its structure includes a triazole ring, a bromobenzyl group, and a fluorobenzamide moiety, which are crucial for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H17BrN4OS
Molecular Weight485.4 g/mol
CAS Number392685-27-7

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring followed by the introduction of the bromobenzyl and fluorobenzamide groups. The synthesis pathway generally follows:

  • Formation of Triazole Ring : The initial step involves reacting appropriate hydrazine derivatives with isothiocyanates.
  • Thioether Formation : The thioether linkage is established using bromobenzyl derivatives.
  • Final Steps : The final compound is obtained through acylation reactions to introduce the fluorobenzamide moiety.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The specific compound has shown moderate antifungal activity against various fungal strains.

Case Study: Antifungal Testing

In a study published in Crystals, the compound was tested against several fungal pathogens. The results indicated that:

  • Inhibition Zones : Zones of inhibition were measured using agar diffusion methods.
  • Effective Concentrations : Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 50 µg/mL for certain strains.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against bacterial strains.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that while the compound exhibits some antimicrobial activity, it may be less effective against Gram-negative bacteria compared to Gram-positive strains.

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial metabolism. The triazole moiety is particularly noted for its role in disrupting ergosterol biosynthesis in fungi.

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